![molecular formula C22H26N2O3 B2583661 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 896371-16-7](/img/structure/B2583661.png)
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide
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Description
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide, also known as EPPA, is a synthetic compound with potential applications in various scientific research fields. EPPA belongs to the class of pyrrolidinone derivatives and has been synthesized using different methods.
Scientific Research Applications
- Anticancer Potential : Researchers have investigated the compound’s impact on cancer cells. Its unique structure may interact with cellular pathways, making it a potential candidate for targeted therapies .
- Anti-inflammatory Properties : The acetamide moiety suggests anti-inflammatory potential, which could be relevant for drug development .
- Heterocyclic Synthesis : N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide can serve as a precursor for synthesizing heterocyclic compounds. Researchers have explored its cyclization reactions to form pyrimidine derivatives .
- Ionic Organic Solids as Catalysts : In sustainable catalysis, ionic organic solids like this compound have been used for Michael additions of N-heterocycles to chalcones .
- Electron Transport Properties : The conjugated system within the molecule suggests potential use in organic electronic devices. Researchers have studied its charge transport behavior .
- Theoretical Studies : Computational simulations have explored the compound’s conformational preferences, electronic properties, and interactions with other molecules. These insights aid in understanding its behavior .
- ADME Properties : Researchers have assessed the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. These studies inform drug design and optimization .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Organic Electronics
Computational Chemistry and Molecular Modeling
Pharmacokinetics and Bioavailability
Chemical Education and Spectroscopy
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-20-9-6-17(7-10-20)12-21(25)23-18-13-22(26)24(14-18)19-8-5-15(2)16(3)11-19/h5-11,18H,4,12-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWCASJPNDNHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide |
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